![molecular formula C23H16FN3 B6512013 3-(4-fluorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932540-56-2](/img/structure/B6512013.png)
3-(4-fluorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
“3-(4-fluorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives is a common approach used in drug discovery, resulting in improved therapeutic effects . The synthesis of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Molecular Structure Analysis
The molecular structure of “3-(4-fluorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is characterized by a quinoline nucleus, which is present in numerous biological compounds .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-fluorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline” include a molecular weight of 277.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
a. Anticancer Properties:
- Future Prospects : Further exploration of its specific targets and optimization for selectivity could lead to novel cancer therapies .
- Research Directions : Investigate its effects on inflammatory pathways and evaluate its therapeutic relevance .
- Challenges : Understanding its precise mechanisms and optimizing its pharmacokinetics remain critical .
Synthetic Organic Chemistry
a. Green Synthesis:Industrial Applications
a. Fluoroquinolone Derivatives:Medicinal Chemistry
a. Drug Discovery:Mechanism of Action
Target of Action
The compound “3-(4-fluorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline” belongs to the quinoline family . Quinolines are known to have a broad spectrum of pharmaceutical activities and are used as a scaffold for drug discovery . They have been shown to have the potential to cure and regulate various acute and chronic diseases, including pain, ischemia, immunomodulation, inflammation, malarial, bacterial infection, fungal infection, HIV, and cancer . .
Mode of Action
The mode of action of quinoline derivatives is often associated with their interaction with bacterial DNA-gyrase . They suppress bacterial DNA-gyrase without influencing mammalian DNA cell processes . This selective biological action makes them effective against a wide range of bacterial infections . .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways due to their broad spectrum of pharmaceutical activities . They have been shown to regulate various acute and chronic diseases, implying their involvement in multiple biochemical pathways . .
Pharmacokinetics
The pharmacokinetics of quinoline derivatives can vary significantly depending on their specific structure . For instance, some quinoline derivatives have been reported to exhibit nonlinear oral pharmacokinetics . .
Result of Action
The result of the action of quinoline derivatives is often a therapeutic effect against a range of diseases, including bacterial infections, pain, ischemia, inflammation, and cancer . .
Action Environment
The action environment can significantly influence the efficacy and stability of quinoline derivatives. Factors such as pH, temperature, and the presence of other molecules can affect the activity of these compounds . .
properties
IUPAC Name |
3-(4-fluorophenyl)-8-methyl-1-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3/c1-15-7-12-21-19(13-15)23-20(14-25-21)22(16-8-10-17(24)11-9-16)26-27(23)18-5-3-2-4-6-18/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDPLMDNWKLPSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline |
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